DNA-PK-IN-1

Description

Properties

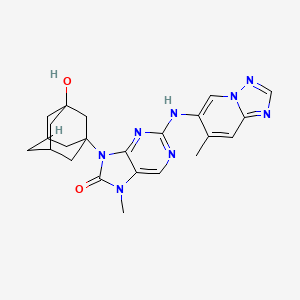

Molecular Formula |

C23H26N8O2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

9-(3-hydroxy-1-adamantyl)-7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]purin-8-one |

InChI |

InChI=1S/C23H26N8O2/c1-13-3-18-25-12-26-30(18)10-16(13)27-20-24-9-17-19(28-20)31(21(32)29(17)2)22-5-14-4-15(6-22)8-23(33,7-14)11-22/h3,9-10,12,14-15,33H,4-8,11H2,1-2H3,(H,24,27,28) |

InChI Key |

LUNNHYMBXZPWBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C56CC7CC(C5)CC(C7)(C6)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of DNA-PK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action for small molecule inhibitors targeting the DNA-dependent protein kinase (DNA-PK). Given that "DNA-PK-IN-1" is a general term, this document focuses on the well-characterized class of ATP-competitive inhibitors that target the DNA-PK catalytic subunit (DNA-PKcs), using prominent examples such as NU7441, AZD7648, and M3814 to illustrate the core principles.

Core Mechanism of Action

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA Damage Response (DDR). It consists of a large catalytic subunit (DNA-PKcs) and a DNA-binding heterodimer, Ku70/80.[1] DNA-PK's primary role is to initiate the Non-Homologous End Joining (NHEJ) pathway, the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[2][3]

The predominant mechanism of action for inhibitors like NU7441, AZD7648, and M3814 is the competitive inhibition of the ATP-binding site within the kinase domain of DNA-PKcs.[3][4] By occupying this site, the inhibitors prevent the binding of ATP, which is essential for the kinase to phosphorylate its downstream targets. This action effectively blocks the enzyme's catalytic activity.[4]

Key consequences of this inhibition include:

-

Inhibition of Autophosphorylation: A crucial step for DNA-PK activation and subsequent repair processes is the autophosphorylation of DNA-PKcs at sites like Serine 2056 (S2056).[5] ATP-competitive inhibitors directly prevent this event, which is a widely used biomarker for assessing inhibitor activity in cellular assays.[3][5]

-

Disruption of the NHEJ Pathway: By blocking DNA-PKcs kinase activity, the recruitment and phosphorylation of other essential NHEJ factors are halted. This stalls the repair process, preventing the final ligation of the broken DNA ends.[6] The unrepaired DSBs can then lead to genomic instability and, ultimately, cell death (apoptosis).[7]

-

Sensitization to DNA Damaging Agents: In oncology, DNA-PK inhibitors are primarily used to sensitize cancer cells to therapies that induce DSBs, such as ionizing radiation and certain chemotherapies.[3] By disabling the primary repair pathway, these inhibitors significantly enhance the cytotoxicity of such treatments.

While most inhibitors target the ATP-binding site of DNA-PKcs, it is noteworthy that novel mechanisms are being explored, such as inhibiting the interaction between the Ku70/80 subunit and DNA.[1][8]

Quantitative Data on Representative DNA-PK Inhibitors

The potency of DNA-PK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce DNA-PK's enzymatic activity by 50%. The table below summarizes publicly available data for several well-studied ATP-competitive DNA-PKcs inhibitors.

| Inhibitor | Type | Target(s) | IC50 (in vitro) | Cellular Potency (Example) | Selectivity Profile |

| NU7441 | ATP-Competitive | DNA-PKcs | 14 nM[7][9] | --- | >100-fold selective over PI3K and mTOR[9] |

| AZD7648 | ATP-Competitive | DNA-PKcs | 0.6 nM[7][10] | 92 nM (inhibits S2056 phosphorylation in A549 cells)[9] | >100-fold selective against closely related kinases like PI3Ks[7] |

| M3814 (Nedisertib) | ATP-Competitive | DNA-PKcs | <3 nM[10] | --- | Potent and selective DNA-PK inhibitor |

| CC-115 | ATP-Competitive | DNA-PKcs, mTOR | 13 nM (DNA-PKcs)[9][10] | 138 nM (PC-3 cell proliferation)[10] | Dual inhibitor, also inhibits mTOR with an IC50 of 21 nM[9] |

Signaling Pathways and Visualization

Inhibition of DNA-PKcs disrupts the canonical NHEJ pathway and affects other downstream signaling cascades, notably the pro-survival AKT pathway.

Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the exposed DNA ends and recruits the DNA-PKcs catalytic subunit. This forms the active DNA-PK holoenzyme. DNA-PKcs then autophosphorylates and phosphorylates other downstream targets to orchestrate the processing and ligation of the DNA ends. ATP-competitive inhibitors block the kinase activity of DNA-PKcs, halting the pathway.

DNA-PK also plays a role in activating pro-survival signaling pathways, such as the AKT pathway, in response to DNA damage.[11][12] DNA-PK can directly phosphorylate AKT at Serine 473 (S473) or indirectly promote its activation through the mTORC2 complex.[11][13] This activation promotes cell survival, counteracting the apoptotic signals triggered by DNA damage. By inhibiting DNA-PK, these pro-survival signals are diminished, further contributing to the cytotoxic effects of DNA damaging agents.

References

- 1. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation at S2053 in murine DNA-PKcs (S2056 in human) is dispensable for lymphocyte development and class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2–ECT2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA-PK promotes activation of the survival kinase AKT in response to DNA damage through an mTORC2-ECT2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of a Potent DNA-PK Inhibitor

Disclaimer: The specific inhibitor "DNA-PK-IN-1" as requested could not be identified in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and potent DNA-dependent protein kinase (DNA-PK) inhibitor, NU7441 , and related pyridopyrimidin-4-one analogues as representative examples to fulfill the technical requirements of this whitepaper.

Executive Summary

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in DNA repair makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents like radiotherapy and certain chemotherapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of potent DNA-PK inhibitors, with a focus on the chemical scaffold of pyridopyrimidin-4-ones, which are structural analogues of the well-documented inhibitor NU7441. This document includes detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways and experimental workflows to serve as a valuable resource for researchers in the field of drug discovery and oncology.

Introduction to DNA-PK and its Role in Cancer

The DNA-dependent protein kinase is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit, Ku, which consists of Ku70 and Ku80 proteins.[1] The Ku heterodimer recognizes and binds to broken DNA ends, recruiting and activating DNA-PKcs.[1] Once activated, DNA-PKcs phosphorylates a variety of downstream targets to facilitate the repair of DNA double-strand breaks through the NHEJ pathway.[2]

In many cancers, tumor cells exhibit an increased reliance on DNA repair pathways like NHEJ to survive the genomic instability associated with rapid proliferation and to resist the effects of DNA-damaging cancer therapies.[3] Therefore, inhibiting DNA-PK can selectively sensitize cancer cells to treatment, leading to enhanced tumor cell death.

The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The NHEJ pathway is a multi-step process initiated by the detection of a DNA double-strand break. The following diagram illustrates the core signaling cascade.

Discovery of Pyridopyrimidin-4-one Based DNA-PK Inhibitors

The discovery of potent and selective DNA-PK inhibitors has been an area of intense research. Early inhibitors, such as wortmannin and LY294002, were identified as PI3K inhibitors and later found to also inhibit DNA-PK, albeit with limited selectivity.[3] This led to the development of more specific inhibitors. The chromen-4-one scaffold, found in the potent inhibitor NU7441, was a significant advancement.[4] Further structure-activity relationship (SAR) studies led to the exploration of bioisosteric replacements for the chromen-4-one core, including quinolin-4-ones and pyridopyrimidin-4-ones, to improve potency, selectivity, and pharmacokinetic properties.

The pyridopyrimidin-4-one scaffold has proven to be a promising alternative, with compounds demonstrating high potency against DNA-PK. These inhibitors typically feature a morpholino group at the 2-position and a substituted dibenzothiophene or a similar bulky aromatic group at the 9-position.

Synthesis of Pyridopyrimidin-4-one DNA-PK Inhibitors

The synthesis of pyridopyrimidin-4-one based DNA-PK inhibitors generally involves a multi-step process culminating in a key palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The following workflow and protocol describe a representative synthesis of a 2-morpholino-9-aryl-pyrido[1,2-a]pyrimidin-4-one.

Synthetic Workflow

Experimental Protocol: Synthesis of a 2-Morpholino-9-aryl-pyrido[1,2-a]pyrimidin-4-one

This protocol is a representative procedure based on established synthetic methodologies for similar heterocyclic compounds.

Step 1: Synthesis of 2-Morpholinopyrido[1,2-a]pyrimidin-4-one

-

A solution of a suitable 2-aminopyridine derivative and diethyl malonate is heated, often in the presence of a base such as sodium ethoxide, in a solvent like ethanol to facilitate cyclization and formation of the pyridopyrimidin-4-one core.

-

The resulting intermediate is then subjected to a nucleophilic substitution reaction with morpholine. This is typically carried out by heating the intermediate with an excess of morpholine, which acts as both the nucleophile and the solvent.

-

The reaction mixture is cooled, and the product is isolated by precipitation upon addition of water, followed by filtration and washing.

Step 2: Halogenation of the Pyridopyrimidin-4-one Core

-

The 2-morpholinopyrido[1,2-a]pyrimidin-4-one from Step 1 is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

-

A halogenating agent, for example, N-bromosuccinimide (NBS), is added portion-wise to the solution at room temperature.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up, typically by quenching with a reducing agent like sodium thiosulfate, followed by extraction with an organic solvent and purification by column chromatography to yield the 9-halo-2-morpholinopyrido[1,2-a]pyrimidin-4-one.

Step 3: Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel are added the 9-halo-2-morpholinopyrido[1,2-a]pyrimidin-4-one (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 2-3 eq).

-

A solvent system, often a mixture of dioxane and water or toluene and ethanol, is added, and the mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

-

The reaction mixture is then heated to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final 2-morpholino-9-aryl-pyrido[1,2-a]pyrimidin-4-one.

Biological Evaluation and Quantitative Data

The biological activity of DNA-PK inhibitors is assessed through a series of in vitro and cellular assays. The following tables summarize the key quantitative data for the representative inhibitor NU7441 and its analogues.

In Vitro Kinase Inhibition

| Compound | Target Kinase | IC₅₀ (nM) | Reference(s) |

| NU7441 | DNA-PK | 14 | [5][6] |

| NU7441 | PI3K | 5000 | [6][7] |

| NU7441 | mTOR | 1700 | [6] |

| Pyridopyrimidin-4-one Analogue | DNA-PK | 8 |

Cellular Activity

| Assay | Cell Line | Treatment | Effect | IC₅₀ (µM) or Fold Change | Reference(s) |

| DNA-PK Inhibition (in cell) | Various | NU7441 | Inhibition of DNA-PK | 0.3 | [8] |

| Chemosensitization | SW620 | NU7441 + Etoposide | 1.8 to 12-fold enhancement of cytotoxicity | N/A | [4] |

| Radiosensitization | LoVo | NU7441 + Ionizing Radiation | Significant enhancement of cytotoxicity | N/A | [3] |

| Homology-Directed Repair (HDR) | - | NU7441 | 2 to 3-fold increase in efficiency | N/A | [5][9] |

| Non-Homologous End Joining (NHEJ) | - | NU7441 | ~40% decrease in frequency | N/A | [5][9] |

Detailed Experimental Protocols

In Vitro DNA-PK Kinase Assay

This protocol describes a common method for measuring the in vitro potency of a compound against the DNA-PK enzyme.

Principle: The assay measures the phosphorylation of a specific peptide substrate by DNA-PK using radiolabeled ATP ([γ-³²P]ATP). The amount of incorporated radioactivity is proportional to the kinase activity.

Materials:

-

Purified human DNA-PK enzyme

-

DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)[10]

-

Calf thymus DNA (as an activator)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA)

-

[γ-³²P]ATP

-

Non-radiolabeled ATP

-

Test inhibitor (dissolved in DMSO)

-

Phosphocellulose paper

-

Phosphoric acid wash solution

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, calf thymus DNA, and the DNA-PK peptide substrate.

-

Add the test inhibitor at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known DNA-PK inhibitor).

-

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to the reaction mixture.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular γ-H2AX Foci Formation Assay

Principle: This immunofluorescence-based assay detects the phosphorylation of histone H2AX (to form γ-H2AX), which occurs at the sites of DNA double-strand breaks. An increase in the persistence of γ-H2AX foci indicates inhibition of DNA repair.

Materials:

-

Human cancer cell line (e.g., HeLa, U2OS)

-

Cell culture medium and supplements

-

Glass coverslips

-

DNA-damaging agent (e.g., ionizing radiation or etoposide)

-

Test inhibitor

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-mouse or anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

Induce DNA damage by exposing the cells to a DNA-damaging agent.

-

Incubate the cells for various time points post-damage (e.g., 1, 4, 24 hours) to allow for DNA repair.

-

Fix the cells with fixation solution, followed by permeabilization.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the cells with the primary anti-γ-H2AX antibody.

-

Wash the cells and then incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus. A significant increase in the number of foci in inhibitor-treated cells compared to vehicle-treated cells at later time points indicates inhibition of DNA repair.

Clonogenic Survival Assay

Principle: This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent. It is the gold standard for determining cell reproductive death and is used to measure the sensitizing effect of a DNA-PK inhibitor to radiation or chemotherapy.

Materials:

-

Human cancer cell line

-

Cell culture medium and supplements

-

Test inhibitor

-

DNA-damaging agent (e.g., ionizing radiation source)

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Harvest a single-cell suspension of the desired cell line.

-

Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Allow the cells to attach overnight.

-

Treat the cells with the test inhibitor or vehicle control for a specified duration.

-

Expose the cells to various doses of the DNA-damaging agent (e.g., 0, 2, 4, 6 Gy of ionizing radiation).

-

Remove the treatment-containing medium and replace it with fresh medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a solution such as methanol/acetic acid and then stain with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment condition. A decrease in the surviving fraction in the presence of the inhibitor compared to the DNA-damaging agent alone indicates sensitization.

Conclusion

The development of potent and selective DNA-PK inhibitors represents a promising strategy in cancer therapy. The pyridopyrimidin-4-one scaffold has emerged as a viable alternative to earlier inhibitor classes, offering high potency and opportunities for optimizing drug-like properties. The detailed synthetic and biological protocols provided in this guide are intended to facilitate further research and development in this critical area of oncology drug discovery. Continued investigation into the nuanced roles of DNA-PK and the development of next-generation inhibitors will be pivotal in realizing the full therapeutic potential of targeting this key DNA repair pathway.

References

- 1. 1-substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones endowed with dual DNA-PK/PI3-K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. promega.com [promega.com]

- 4. m.youtube.com [m.youtube.com]

- 5. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clonogenic Assay [bio-protocol.org]

- 7. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clonogenic Assay [en.bio-protocol.org]

- 9. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 10. DNA-Dependent Protein Kinase Peptide Substrate [worldwide.promega.com]

DNA-PK-IN-1: An In-Depth Technical Guide to its Target Protein Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular DNA damage response (DDR), playing a central role in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks. Its catalytic subunit, DNA-PKcs, is a major target for the development of anticancer therapeutics, as its inhibition can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy. DNA-PK-IN-1 is a potent inhibitor of DNA-PK.[1][2][3] While specific quantitative data for this compound's interaction with its target is primarily detailed within patent literature (WO2021136463A1), this guide provides a comprehensive overview of the target protein interaction, including representative quantitative data from well-characterized DNA-PK inhibitors, detailed experimental protocols for assessing such interactions, and visualizations of the relevant signaling pathways and experimental workflows.[1][2]

Target Protein: DNA-Dependent Protein Kinase (DNA-PK)

The target of this compound is the DNA-dependent protein kinase, a serine/threonine protein kinase complex. This complex consists of a large catalytic subunit (DNA-PKcs) with a molecular weight of approximately 470 kDa, and a heterodimeric regulatory subunit known as Ku.[2] The Ku subunit, composed of Ku70 and Ku80 proteins, is responsible for recognizing and binding to the ends of double-stranded DNA breaks. This binding event recruits and activates the DNA-PKcs catalytic subunit.

Once activated, DNA-PKcs phosphorylates a variety of downstream substrates, including itself (autophosphorylation), to initiate the cascade of events leading to the repair of the DNA break through the NHEJ pathway. Given its crucial role in cell survival after DNA damage, inhibiting DNA-PKcs is a promising strategy to enhance the efficacy of cancer therapies.

Quantitative Data on DNA-PK Inhibitors

| Inhibitor | IC50 (nM) for DNA-PK | Notes |

| NU7441 (KU-57788) | 14 | Highly potent and selective inhibitor. |

| AZD7648 | 0.6 | A potent and selective, orally active inhibitor. |

| M3814 (Peposertib) | <3 | A potent and selective inhibitor. |

| NU7026 | 230 | A first-generation DNA-PK inhibitor. |

| Wortmannin | 16-120 | A non-specific inhibitor that also targets PI3K and ATM. |

| PI-103 | 23 | A multi-targeted inhibitor of PI3K, mTOR, and DNA-PK. |

Signaling Pathways

The inhibition of DNA-PK by compounds like this compound directly impacts the Non-Homologous End Joining (NHEJ) pathway, a critical process for repairing DNA double-strand breaks.

Caption: Inhibition of the NHEJ pathway by this compound.

Furthermore, DNA-PK is involved in other cellular processes, including the regulation of transcription and apoptosis. Its inhibition can therefore have pleiotropic effects on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors with DNA-PK.

DNA-PK Kinase Assay (In Vitro)

This assay quantifies the enzymatic activity of DNA-PK and its inhibition by a test compound.

Workflow Diagram:

Caption: Workflow for a typical in vitro DNA-PK kinase assay.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing DNA-PK reaction buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM EDTA, and 10% glycerol), a DNA-PK substrate peptide, and ATP.

-

Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the wells.

-

Enzyme Addition: Initiate the reaction by adding purified DNA-PK enzyme to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the amount of product formed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity. This is done by adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The data is then plotted as percent inhibition versus inhibitor concentration to determine the IC50 value.

Western Blotting for Downstream Target Phosphorylation

This method is used to assess the effect of a DNA-PK inhibitor on the phosphorylation of its downstream targets in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells to a suitable confluency and treat them with varying concentrations of this compound or a vehicle control for a specified duration.

-

Induce DNA Damage (Optional): To enhance the signal, cells can be treated with a DNA-damaging agent (e.g., etoposide or ionizing radiation) to activate the DNA-PK pathway.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DNA-PK substrate (e.g., phospho-DNA-PKcs at Ser2056 or phospho-Artemis).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in the phosphorylation signal of the target protein with increasing concentrations of this compound indicates effective target engagement in cells.

Cell Viability Assay

This assay determines the effect of the DNA-PK inhibitor on the proliferation and survival of cancer cells, often in combination with a DNA-damaging agent.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a dilution series of this compound alone, a DNA-damaging agent (e.g., doxorubicin) alone, or a combination of both. Include a vehicle-treated control group.

-

Incubation: Incubate the cells for a period of 48 to 72 hours.

-

Viability Assessment: Measure cell viability using a reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).

-

For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Data Acquisition: Read the absorbance or luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This data can be used to determine the IC50 of the inhibitor and to assess for synergistic effects when combined with other agents.

Conclusion

This compound is a potent inhibitor of the DNA-PK enzyme, a key player in the DNA damage response. While specific biochemical and cellular characterization data for this compound remains largely within proprietary documents, the methodologies and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to understand and evaluate the interaction of this and similar inhibitors with their target. The provided experimental protocols and pathway diagrams serve as a practical resource for the investigation of novel DNA-PK inhibitors and their potential as anticancer therapeutics.

References

The Role of DNA-PK-IN-1 in DNA Repair Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology. This technical guide focuses on DNA-PK-IN-1, a potent inhibitor of DNA-PK. While specific quantitative data and detailed experimental protocols for this compound are contained within patent literature and are not publicly available in extensive peer-reviewed publications, this document provides a comprehensive overview of the role of DNA-PK in DNA repair, the mechanism of action of its inhibitors, and general experimental protocols for assessing their activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of DNA repair and cancer therapeutics.

This compound has been identified as a potent inhibitor of DNA-PK and is described as compound 1 in patent WO2021136463A1.[1] It is a purine derivative with the molecular formula C23H26N8O2 and a molecular weight of 446.5.[1]

The Role of DNA-PK in DNA Double-Strand Break Repair

DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer.[2] This complex is a key player in the NHEJ pathway, which is active throughout the cell cycle and is responsible for repairing the majority of DSBs.

The process of NHEJ can be summarized in the following key steps:

-

DSB Recognition and Ku Binding: The Ku70/80 heterodimer rapidly recognizes and binds to the broken DNA ends.

-

Recruitment of DNA-PKcs: Ku then recruits the DNA-PKcs catalytic subunit to the site of damage, forming the active DNA-PK holoenzyme.

-

Synapsis and End Processing: DNA-PK facilitates the alignment (synapsis) of the two DNA ends. It then recruits and phosphorylates other factors, such as the nuclease Artemis, to process the DNA ends and make them compatible for ligation.

-

Ligation: Finally, the XRCC4-DNA Ligase IV complex is recruited to ligate the processed DNA ends, completing the repair process.

Inhibition of DNA-PK disrupts this critical repair pathway, leading to the accumulation of unrepaired DSBs. In cancer cells, which often have a high level of DNA damage and may be more reliant on specific repair pathways, this can lead to cell cycle arrest and apoptosis. This makes DNA-PK inhibitors attractive as potential anti-cancer agents, both as monotherapies and in combination with DNA-damaging agents like radiation and chemotherapy.

Quantitative Data for DNA-PK Inhibitors

While specific IC50 values for this compound are not publicly available, the following table summarizes the inhibitory activity of other well-characterized DNA-PK inhibitors to provide a comparative context.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference(s) |

| NU7441 (KU-57788) | DNA-PK | 14 | Cell-free | |

| mTOR | 1700 | Cell-free | ||

| PI3K | 5000 | Cell-free | ||

| M3814 (Peposertib) | DNA-PK | <3 | Cell-free | |

| AZD7648 | DNA-PK | 0.6 | Biochemical | |

| CC-115 | DNA-PK | 13 | Cell-free | |

| mTOR | 21 | Cell-free | ||

| KU-0060648 | DNA-PK | 8.6 | Cell-free | |

| PI3Kα | 4 | Cell-free | ||

| PI3Kβ | 0.5 | Cell-free | ||

| PI3Kδ | 0.1 | Cell-free | ||

| PI3Kγ | 590 | Cell-free | ||

| LY294002 | DNA-PK | 6000 | Cell-free | |

| PI3K | 1400 | Cell-free |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize DNA-PK inhibitors.

In Vitro DNA-PK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified DNA-PK in a cell-free system.

Materials:

-

Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)

-

DNA-PK peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM EDTA, 1 mM DTT)

-

Activating DNA (e.g., sheared calf thymus DNA)

-

Test compound (e.g., this compound)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, activating DNA, and the DNA-PK peptide substrate.

-

Add the purified DNA-PK enzyme to the reaction mixture.

-

Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Non-Homologous End Joining (NHEJ) Assay

This assay assesses the ability of a compound to inhibit the NHEJ pathway within a cellular context.

Materials:

-

Reporter plasmid containing a site for a specific restriction enzyme that induces a DSB (e.g., I-SceI) and a reporter gene (e.g., GFP) that is only expressed upon successful repair of the DSB.

-

Expression vector for the restriction enzyme (e.g., pCBASceI).

-

Mammalian cell line (e.g., HEK293).

-

Transfection reagent.

-

Test compound (e.g., this compound).

-

Flow cytometer.

Procedure:

-

Co-transfect the mammalian cell line with the reporter plasmid and the restriction enzyme expression vector.

-

Treat the transfected cells with the test compound at various concentrations for a specified period (e.g., 24-48 hours).

-

Harvest the cells and analyze the expression of the reporter gene (e.g., GFP) using a flow cytometer.

-

The percentage of cells expressing the reporter gene is indicative of the efficiency of NHEJ.

-

Calculate the percentage of inhibition of NHEJ for each concentration of the test compound.

γH2AX Foci Formation Assay

This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks within cells. Inhibition of DNA-PK is expected to lead to a persistence of γH2AX foci after DNA damage.

Materials:

-

Mammalian cell line (e.g., HeLa).

-

DNA-damaging agent (e.g., ionizing radiation or etoposide).

-

Test compound (e.g., this compound).

-

Primary antibody against γH2AX (phosphorylated H2AX at Ser139).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).

-

Induce DNA damage by exposing the cells to a DNA-damaging agent.

-

Allow the cells to recover for various time points.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Permeabilize the cells (e.g., with 0.2% Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with the primary anti-γH2AX antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Mount the coverslips with a mounting medium containing DAPI.

-

Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of DNA-PK inhibitors.

Caption: DNA-PK's central role in the NHEJ pathway.

Caption: Workflow for in vitro DNA-PK kinase assay.

Caption: Workflow for cellular NHEJ reporter assay.

Conclusion

This compound represents a potent tool for the investigation of the NHEJ DNA repair pathway and holds potential for therapeutic development. While detailed public data on this specific compound is limited, the established methodologies and the wealth of information on other DNA-PK inhibitors provide a strong foundation for its characterization. The continued exploration of DNA-PK inhibitors like this compound is crucial for advancing our understanding of DNA repair and for developing novel strategies to combat cancer. This guide provides the necessary theoretical background and practical experimental frameworks to aid researchers in this endeavor.

References

A Deep Dive into the Structural Basis of DNA-PK Inhibition: A Technical Guide

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its catalytic subunit, DNA-PKcs, is a major target for cancer therapy, as its inhibition can sensitize tumor cells to radiation and chemotherapy. This technical guide provides a comprehensive overview of the structural analysis of inhibitor binding to DNA-PK, with a focus on the principles and methodologies that guide modern drug development. While this guide will refer to several well-characterized inhibitors, the principles discussed are broadly applicable to novel inhibitors, herein conceptually referred to as "DNA-PK-IN-1".

Quantitative Analysis of DNA-PK Inhibitor Potency

A fundamental aspect of characterizing any DNA-PK inhibitor is quantifying its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This data is crucial for comparing the efficacy of different compounds and for guiding structure-activity relationship (SAR) studies.

| Inhibitor | DNA-PK IC50 (nM) | Notes |

| AZD7648 | 0.6[1][2] | Potent and selective, orally active.[1] |

| M3814 (Peposertib/Nedisertib) | <3[1] | Potent and selective, orally available.[1] |

| NU7441 | 14[3] | Highly selective for DNA-PKcs.[3] |

| ZL-2201 | 1[1] | Potent DNA-PK inhibitor.[1] |

| PIK-75 | 2[1] | Reversible inhibitor of DNA-PK and p110α.[1] |

| DA-143 | 2.5[3] | Improved solubility compared to NU7441.[3] |

| CC-115 | 13[1] | Dual inhibitor of mTOR and DNA-PK.[1] |

| NU7026 | 230[1] | An early, less potent inhibitor.[1] |

| Wortmannin | 16-120[4] | A non-selective PI3K family inhibitor that covalently binds to DNA-PKcs.[4] |

| VX-984 (M9831) | Not explicitly stated, but described as potent and selective.[1][4] | Orally active and ATP-competitive.[2] |

| BAY-8400 | 81[1] | Orally active and selective.[1] |

| AMA-37 | 270[1] | ATP-competitive.[1] |

| Compound 401 | 280[1][2] | Also targets mTOR.[1][2] |

| LTURM34 | 34[1][2] | Specific inhibitor with high selectivity over PI3K.[1][2] |

| KU-0060648 | 8.6[1][2] | Dual inhibitor of DNA-PK and PI3K.[1][2] |

| OK-1035 | 8,000 - 100,000[4] | One of the first reported inhibitors with relatively low potency.[4] |

| 5025-0002 | 152,600[5] | Identified through virtual screening.[5] |

| M769-1095 | 30,710[5] | Identified through virtual screening.[5] |

| V008-1080 | 74,840[5] | Identified through virtual screening.[5] |

Experimental Protocols for Structural and Functional Analysis

The structural and functional characterization of DNA-PK inhibitor binding relies on a combination of biochemical and biophysical techniques.

1. Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been instrumental in elucidating the high-resolution structures of the DNA-PK holoenzyme in complex with various inhibitors.[6][7][8]

-

Sample Preparation: The DNA-PK holoenzyme is assembled by mixing purified full-length human DNA-PKcs with a pre-assembled and purified Ku70/80-DNA complex.[7] The specific inhibitor is then added to this complex.

-

Grid Preparation and Data Collection: The complex solution is applied to a cryo-EM grid, vitrified in liquid ethane, and then imaged using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Thousands of particle images are picked, aligned, and classified to generate a high-resolution 3D reconstruction of the complex.[7] This allows for the visualization of the inhibitor within the ATP-binding pocket of DNA-PKcs.[9]

2. X-ray Crystallography

While challenging for a large and flexible complex like DNA-PK, X-ray crystallography has provided valuable structural information, particularly for the DNA-PKcs catalytic subunit.[10][11]

-

Crystallization: Purified DNA-PKcs, or a complex with the C-terminal domain of Ku80, is crystallized. Obtaining well-diffracting crystals is a major bottleneck.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.

3. Kinase Activity Assays

These assays are essential for determining the inhibitory potency (IC50) of compounds.

-

Methodology: A common method involves measuring the DNA-dependent transfer of a radioactive phosphate group ([³²P]) from ATP to a synthetic peptide substrate, often based on a p53 sequence.[12][13]

-

Procedure:

-

The DNA-PK holoenzyme (DNA-PKcs and Ku70/80) is pre-incubated with varying concentrations of the inhibitor.[13]

-

The kinase reaction is initiated by adding ATP, a DNA duplex, and the peptide substrate.[13]

-

The reaction is stopped, and the amount of phosphorylated peptide is quantified, typically using a PhosphorImager.[12]

-

The data is then plotted to determine the IC50 value.[12]

-

4. Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins to DNA and can be adapted to assess how inhibitors affect the formation of the DNA-PK complex.[14]

-

Principle: This technique separates protein-DNA complexes from free DNA based on their different migration rates through a non-denaturing polyacrylamide gel.

-

Application: EMSA can demonstrate that the binding of ATP-competitive inhibitors does not prevent the assembly of the DNA-PK holoenzyme on DNA.[6]

Visualizing Molecular Interactions and Pathways

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

The DNA-PK holoenzyme is a central player in the NHEJ pathway for repairing DNA double-strand breaks. The process is initiated by the recognition of broken DNA ends by the Ku70/80 heterodimer, which then recruits the DNA-PKcs catalytic subunit. This assembly activates the kinase function of DNA-PKcs, leading to the recruitment and phosphorylation of downstream repair factors.

General Workflow for Structural Analysis of Inhibitor Binding

The process of structurally characterizing the binding of a novel inhibitor to DNA-PK involves a multi-step workflow, from initial biochemical assays to high-resolution structural determination.

Structural Insights into Inhibitor Binding

Cryo-EM studies have revealed the molecular details of how inhibitors bind to the ATP-binding pocket of DNA-PKcs.[6] For instance, the structure of DNA-PKcs in complex with M3814 shows the inhibitor sitting in the ATP-binding groove, coordinated by the p-loop, the catalytic loop, and the activation loop.[9] These structures demonstrate that the inhibitors function through direct competition with ATP.[6]

A notable finding is that the binding of these ligands can cause movement of the PIKK regulatory domain (PRD), which suggests a connection between the conformation of the p-loop and the PRD.[6] This allosteric effect could be a key aspect of the mechanism of inhibition for some compounds. Importantly, these structural studies have shown that inhibitor binding does not prevent the overall assembly of the DNA-PK holoenzyme, confirming that their primary mechanism is the inhibition of the catalytic activity.[6]

The structural analysis of inhibitor binding to DNA-PK is a cornerstone of modern cancer drug discovery. Techniques like cryo-EM and X-ray crystallography, combined with robust biochemical assays, provide a detailed picture of the molecular interactions that drive inhibitor potency and selectivity. This in-depth understanding is crucial for the rational design of next-generation DNA-PK inhibitors with improved therapeutic profiles. The ongoing exploration of the structural and functional complexities of DNA-PK will undoubtedly continue to yield new opportunities for targeted cancer therapies.

References

- 1. abmole.com [abmole.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cryo-EM structure of human DNA-PK holoenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human DNA-dependent protein kinase activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Crystal Structure of DNA-PKcs Reveals a Large Open-Ring Cradle Comprised of HEAT Repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. biorxiv.org [biorxiv.org]

- 14. DNA-dependent protein kinase: DNA binding and activation in the absence of Ku - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Probe NU7441: A Technical Guide for the Inhibition of DNA-PK

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage, playing a central role in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs). Its involvement in maintaining genomic integrity has made it a key target in cancer therapy, where its inhibition can sensitize tumor cells to DNA-damaging agents like radiotherapy and certain chemotherapies. This document provides a comprehensive technical overview of NU7441, a potent and selective small molecule inhibitor of DNA-PK, intended to serve as a guide for its use as a chemical probe in research and drug development.

While the initial inquiry concerned a compound designated "DNA-PK-IN-12," a thorough review of publicly available scientific literature did not yield specific data for a compound with this name. Therefore, this guide focuses on the well-characterized and widely used DNA-PK inhibitor, NU7441, as a representative and effective chemical probe for studying DNA-PK function.

Introduction to NU7441

NU7441 (also known as KU-57788) is a synthetic small molecule that acts as a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of DNA-PK and thereby inhibiting the NHEJ pathway of DNA repair.[1] This inhibition leads to the persistence of DNA double-strand breaks, ultimately resulting in increased cell cycle arrest and apoptosis in response to DNA damage.[2][3]

Quantitative Data for NU7441

The following tables summarize the key quantitative data for NU7441, providing insights into its potency and selectivity.

Table 1: In Vitro Biochemical Potency of NU7441

| Target Enzyme | IC50 (nM) | Assay Conditions | Reference(s) |

| DNA-PK | 14 | Cell-free kinase assay | [4] |

| mTOR | 1,700 | Cell-free kinase assay | |

| PI3K | 5,000 | Cell-free kinase assay | [5] |

Table 2: Cellular Activity of NU7441

| Cell Line | Cellular IC50 for DNA-PK Inhibition (µM) | Assay | Reference(s) |

| Various human cancer cell lines | 0.17 - 0.3 | Inhibition of IR-induced DNA-PK activity | [6][7] |

| M059-Fus1 (DNA-PK proficient) | ~0.3 | Inhibition of DNA-PK | [6] |

| PI3K in cells | 7 | Inhibition of PI3K | [6] |

Signaling Pathway and Mechanism of Action

NU7441 exerts its effects by inhibiting DNA-PK within the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks throughout the cell cycle.

Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PK catalytic subunit (DNA-PKcs).[8][9] This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets, including itself and the nuclease Artemis, to process the DNA ends for ligation by the XRCC4-DNA Ligase IV complex.[10] NU7441 competitively binds to the ATP-binding pocket of DNA-PKcs, preventing the phosphorylation events necessary for the progression of NHEJ.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of DNA-PK inhibitors like NU7441.

In Vitro DNA-PK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK.

Materials:

-

Purified human DNA-PK enzyme (e.g., Promega V5811)

-

DNA-PK peptide substrate

-

DNA-PK Activation Buffer (containing calf thymus DNA)

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

NU7441 or other test compounds

-

96-well plates

-

Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure (using ADP-Glo™ Assay):

-

Prepare serial dilutions of NU7441 in the kinase reaction buffer.

-

In a 96-well plate, add the purified DNA-PK enzyme, the DNA-PK peptide substrate, and the DNA-PK activation buffer.

-

Add the diluted NU7441 or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 150 µM.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Assay manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Record the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: γH2AX Foci Formation for DNA Damage

This immunofluorescence-based assay visualizes DNA double-strand breaks within cells by detecting the phosphorylation of histone H2AX (γH2AX), a marker for DSBs.

Materials:

-

Human cancer cell line (e.g., SW620, LoVo)

-

Cell culture medium and supplements

-

NU7441

-

DNA-damaging agent (e.g., ionizing radiation, etoposide)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI for nuclear counterstaining

-

Microscope slides or coverslips

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of NU7441 or vehicle control for 1-2 hours.

-

Induce DNA damage by exposing the cells to a defined dose of ionizing radiation or by adding a DNA-damaging drug like etoposide.

-

Incubate the cells for various time points (e.g., 30 minutes, 4 hours, 24 hours) to allow for DNA repair.

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

-

Quantify the number of foci per cell. An increase in the number and persistence of γH2AX foci in NU7441-treated cells indicates inhibition of DNA repair.[2]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a DNA-damaging agent in the presence or absence of a DNA-PK inhibitor.

Materials:

-

Human cancer cell lines

-

Cell culture medium and supplements

-

NU7441

-

DNA-damaging agent (e.g., ionizing radiation, doxorubicin)

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

-

Harvest a single-cell suspension of the desired cell line.

-

Seed a known number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Allow the cells to attach overnight.

-

Treat the cells with the DNA-damaging agent at various doses, with or without a fixed concentration of NU7441.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition and plot the dose-response curves. A decrease in the surviving fraction in the presence of NU7441 indicates sensitization to the DNA-damaging agent.[2][3]

Experimental Workflow

The characterization of a DNA-PK inhibitor like NU7441 typically follows a structured workflow, progressing from initial biochemical screening to cellular and in vivo validation.

Conclusion

NU7441 is a valuable chemical probe for elucidating the role of DNA-PK in DNA repair and other cellular processes. Its high potency and selectivity make it a reliable tool for in vitro and in vivo studies. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize NU7441 in their investigations into DNA-PK biology and its potential as a therapeutic target. The provided protocols and workflows can be adapted to specific research questions and experimental systems, facilitating further discoveries in the field of DNA damage response and cancer therapy.

References

- 1. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

- 2. Clonogenic Assay [bio-protocol.org]

- 3. Clonogenic Assay [en.bio-protocol.org]

- 4. biocompare.com [biocompare.com]

- 5. promega.com [promega.com]

- 6. google.com [google.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early In Vitro Studies of a Representative DNA-PK Inhibitor

Note: The compound "DNA-PK-IN-1" is not a widely referenced, specific small molecule in publicly available scientific literature. Therefore, this guide focuses on NU7441 (KU-57788) , a well-characterized, potent, and selective early DNA-PK inhibitor that has been extensively used in foundational in vitro research. The data and protocols presented here are representative of the studies conducted to characterize such inhibitors for researchers, scientists, and drug development professionals.

Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] Due to the reliance of many cancer cells on this repair pathway for survival, particularly after treatment with radiation or DNA-damaging chemotherapy, DNA-PK has emerged as a key therapeutic target.[3][4] The development of small molecule inhibitors against the catalytic subunit, DNA-PKcs, represents a promising strategy to sensitize tumors to existing cancer therapies.

This technical guide provides a detailed overview of the core in vitro studies used in the early-stage evaluation of DNA-PK inhibitors, using NU7441 as a representative example. NU7441 is a potent and selective ATP-competitive inhibitor of DNA-PK, and its characterization has provided a blueprint for the preclinical evaluation of subsequent inhibitors in this class.[5]

Quantitative Data Presentation

The initial characterization of any kinase inhibitor involves determining its potency and selectivity through biochemical assays. This data is crucial for comparing different compounds and understanding their potential for off-target effects. The inhibitory activity of NU7441 has been quantified against DNA-PK and other related kinases in the PI3K-related kinase (PIKK) family.

| Target Kinase | Inhibitor | IC50 Value | Assay Type |

| DNA-PK | NU7441 | 14 nM | Cell-free kinase assay |

| PI3K | NU7441 | 5 µM | Cell-free kinase assay |

| mTOR | NU7441 | 1.7 µM | Cell-free kinase assay |

| ATM | NU7441 | >100 µM | Cell-free kinase assay |

| ATR | NU7441 | >100 µM | Cell-free kinase assay |

| Table 1: Summary of in vitro inhibitory potency and selectivity of NU7441. Data compiled from multiple sources.[5][6] |

Core Signaling Pathway: Non-Homologous End Joining (NHEJ)

DNA-PK is the central coordinator of the NHEJ pathway. Understanding this pathway is essential for interpreting the mechanism of action of its inhibitors. The process is initiated when a DNA double-strand break occurs.

As depicted, the Ku70/80 heterodimer first recognizes and binds to the broken DNA ends.[7] This serves as a scaffold to recruit the DNA-PK catalytic subunit (DNA-PKcs), forming the active DNA-PK holoenzyme.[1] The kinase activity of DNA-PKcs is then stimulated, leading to the phosphorylation of various downstream targets, including itself (autophosphorylation), which orchestrates the subsequent steps of DNA end processing and ligation by the XRCC4-Ligase IV complex to repair the break.[8] NU7441 competitively binds to the ATP-binding pocket of DNA-PKcs, thereby inhibiting its kinase activity and halting the repair cascade.[5]

Experimental Protocols

The in vitro evaluation of a DNA-PK inhibitor like NU7441 involves a series of standardized assays to confirm its biochemical potency, cellular target engagement, and functional effects.

DNA-PK Biochemical Kinase Assay (Radiometric)

This assay directly measures the catalytic activity of purified DNA-PK and its inhibition by a test compound.[9][10]

-

Objective: To determine the IC50 value of the inhibitor against purified DNA-PKcs.

-

Materials:

-

Purified human DNA-PK (DNA-PKcs and Ku70/80)

-

Peptide substrate (e.g., a p53-derived peptide EPPLSQEAFADLLKK)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Linearized double-stranded DNA (activator)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA)

-

Test inhibitor (e.g., NU7441) dissolved in DMSO

-

Phosphocellulose paper filters

-

Phosphoric acid wash solution

-

Scintillation counter

-

-

Protocol:

-

Prepare a reaction mixture containing kinase buffer, purified DNA-PK enzyme, the peptide substrate, and activating DNA.

-

Add the test inhibitor across a range of concentrations (e.g., 10-point serial dilution) or DMSO as a vehicle control. Pre-incubate for 15 minutes at room temperature.[10]

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a set time (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the mixture onto phosphocellulose paper.

-

Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression.

-

Cellular Assay for DNA-PK Target Engagement (Western Blot)

This assay confirms that the inhibitor can access and engage its target within a cellular context by measuring the autophosphorylation of DNA-PKcs.

-

Objective: To assess the inhibition of DNA damage-induced DNA-PKcs autophosphorylation (at Serine 2056) in whole cells.

-

Materials:

-

Human cancer cell line (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., Etoposide or ionizing radiation)

-

Test inhibitor (NU7441)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-DNA-PKcs (S2056), anti-total-DNA-PKcs, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

-

-

Protocol:

-

Culture cells to approximately 80% confluency.

-

Pre-treat cells with the test inhibitor (e.g., 1 µM NU7441) or DMSO for 1-2 hours.

-

Induce DNA double-strand breaks by treating with a DNA-damaging agent (e.g., 10 µM Etoposide for 1 hour or 5 Gy ionizing radiation).

-

Harvest the cells, wash with PBS, and lyse with ice-cold lysis buffer.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary antibody against p-DNA-PKcs (S2056).

-

Wash and probe with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe for total DNA-PKcs and a loading control (e.g., GAPDH) to ensure equal loading. A reduction in the p-DNA-PKcs signal relative to the total protein indicates target engagement.[4]

-

Functional Cellular Assay: Clonogenic Survival

This assay measures the ability of an inhibitor to sensitize cancer cells to DNA-damaging agents, which is the ultimate functional goal of a DNA-PK inhibitor.[3][11]

-

Objective: To determine if inhibition of DNA-PK enhances cell killing by radiotherapy or chemotherapy.

-

Materials:

-

Human cancer cell line (e.g., SW620, LoVo)

-

Cell culture medium and supplies

-

Test inhibitor (NU7441)

-

DNA-damaging agent (ionizing radiation source or chemotherapeutic like Doxorubicin)

-

Crystal violet staining solution

-

-

Protocol:

-

Plate a known number of cells (e.g., 200-5000 cells/well in a 6-well plate) and allow them to attach overnight.

-

Pre-treat the cells with a fixed, non-toxic concentration of the inhibitor (e.g., 0.5 µM NU7441) or DMSO for 1 hour.[5]

-

Expose the cells to a range of doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) or a chemotherapeutic agent.

-

For chemotherapy, the drug and inhibitor may be left on for a defined period (e.g., 16 hours) before being replaced with fresh medium. For radiation, the inhibitor is typically left in the media for 24 hours post-irradiation.

-

Incubate the plates for 10-14 days to allow for colony formation (defined as ≥50 cells).

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition and plot survival curves. A downward and/or leftward shift in the survival curve for the combination treatment compared to the DNA-damaging agent alone indicates sensitization.

-

Experimental Workflow

The in vitro characterization of a novel kinase inhibitor follows a logical progression from initial biochemical screening to functional cellular assays. This workflow ensures that a compound is potent and selective for its target before investing in more complex cell-based and in vivo models.

This workflow begins with biochemical assays to establish potency and selectivity. Promising compounds are then tested in cell-based assays to confirm they can reach and inhibit the target in a complex cellular environment, typically by measuring a direct marker of target activity. Finally, functional assays are performed to demonstrate the desired biological outcome, such as sensitizing cancer cells to DNA-damaging treatments.[12]

References

- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-homologous DNA end joining in normal and cancer cells and its dependence on break structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes and Protocols for DNA-PK-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2] In many cancer cells, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[3][4][5] DNA-PK-IN-1 is a small molecule inhibitor that targets the catalytic subunit of DNA-PK (DNA-PKcs), effectively blocking its kinase activity. By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell death, particularly in combination with DNA-damaging agents. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on cell viability, DNA repair, and relevant signaling pathways.

While specific data for "this compound" is not extensively available in the public domain, the following protocols are based on established methodologies for other well-characterized DNA-PK inhibitors, such as NU7441 and AZD7648, which act through a similar ATP-competitive mechanism.[6][7] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Data Presentation

Table 1: In Vitro Activity of Representative DNA-PK Inhibitors

| Compound | Target | IC50 (in vitro kinase assay) | Cell Line Examples | Effective Concentration (in cell culture) | Observed Effects | Reference |

| NU7441 | DNA-PK | 14 nM | HeLa, SW620, LoVo, H1299 | 0.1 - 10 µM | Radiosensitization, chemosensitization, G2/M arrest, increased γH2AX foci | [8][9] |

| AZD7648 | DNA-PK | 0.6 nM | A549, HeLa, MC38 | 100 nM - 1 µM | Radiosensitization, inhibition of DNA-PK autophosphorylation, increased γH2AX foci | [6][10] |

| NU7026 | DNA-PK | ~230 nM | M059K | Not specified in provided context | Inhibition of DNA-PK activity | [11] |

Table 2: Cellular Effects of DNA-PK Inhibition in Combination with DNA-Damaging Agents

| Cell Line | DNA-PK Inhibitor | Combination Agent | Key Findings | Reference |

| Non-small cell lung cancer (A549, H1299) | NU7441 (0.3 µM) | X-rays | Radiosensitization, G2/M arrest | [8] |

| Soft-tissue sarcoma cell lines | AZD7648 (3 µM or 6 µM) | Doxorubicin | Increased apoptosis, G2-M cell-cycle arrest | [12] |

| Soft-tissue sarcoma cell lines | AZD7648 (3 µM) | Ionizing Radiation (6 Gy) | Decreased clonogenic survival, increased apoptosis | [12] |

| Hep3B (Hepatocellular carcinoma) | AZD7648 (0.1 µM) | Ionizing Radiation | Overcomes radioresistance under hypoxia | [4] |

| Colorectal carcinoma (SW620, LoVo) | NU7441 (0.5 µM or 1 µM) | Ionizing radiation, etoposide, doxorubicin | Increased G2-M accumulation | [9] |

Signaling Pathway and Experimental Workflow

Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ) and its inhibition by this compound.

Caption: General experimental workflow for evaluating the effects of this compound in cell culture.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction, or plates with coverslips for immunofluorescence) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound. For combination treatments, add the DNA-damaging agent (e.g., etoposide, doxorubicin, or ionizing radiation) at the appropriate time point relative to the inhibitor treatment (e.g., pre-treatment, co-treatment, or post-treatment). Include appropriate vehicle controls (e.g., DMSO).

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[1][2][13][14]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound, with or without a DNA-damaging agent, for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phosphorylated DNA-PK and γH2AX

This protocol provides a general guideline for Western blotting of phosphorylated proteins.[5][15]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-DNA-PKcs (Ser2056), total DNA-PKcs, γH2AX (phospho-H2AX Ser139), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Immunofluorescence for γH2AX Foci

This protocol is based on standard immunofluorescence procedures for detecting DNA damage foci.[3][16][17][18][19]

-

Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat them as described in the cell culture and treatment protocol.

-

Fixation: After the desired incubation time, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block the cells with 1% BSA in PBST for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate them with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.

-